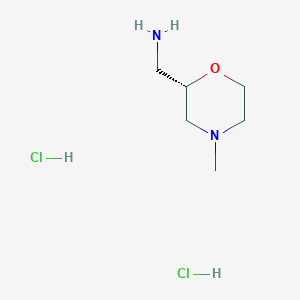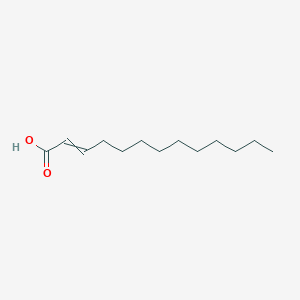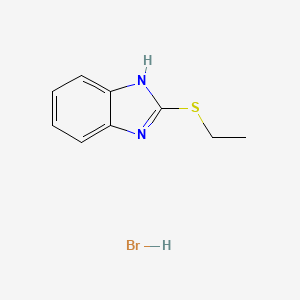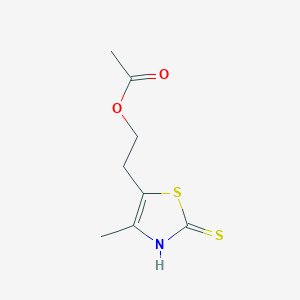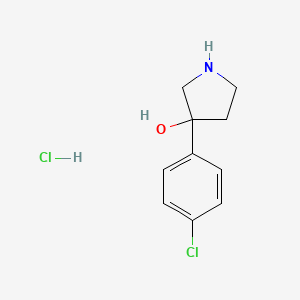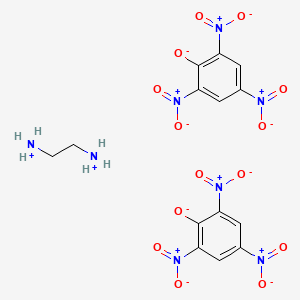
1,2-Ethanediamine dipicrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Ethanediamine dipicrate can be synthesized by reacting ethylenediamine with picric acid. The reaction typically involves dissolving ethylenediamine in water and slowly adding picric acid under controlled conditions to form the dipicrate salt. The reaction is exothermic and should be carried out with proper cooling and stirring to ensure complete reaction and prevent decomposition.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves precise control of temperature, concentration, and reaction time to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Ethanediamine dipicrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups in the picrate ions to amino groups.
Substitution: The compound can participate in substitution reactions where the picrate ions are replaced by other anions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfates.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the original compound.
Reduction Products: Amino derivatives of the picrate ions.
Substitution Products: Compounds where picrate ions are replaced by other anions.
Applications De Recherche Scientifique
1,2-Ethanediamine dipicrate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound for drug development.
Industry: Utilized in the production of energetic materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,2-ethanediamine dipicrate involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, influencing various biochemical pathways. Its energetic properties are attributed to the presence of picrate ions, which release energy upon decomposition.
Comparaison Avec Des Composés Similaires
- Ethane-1,2-diaminium dipicrate dihydrate
- Ethylenediamine dinitrate
- Ethylenediamine dihydrochloride
Comparison: 1,2-Ethanediamine dipicrate is unique due to its specific energetic properties and the presence of picrate ions. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it suitable for specialized applications in research and industry.
Propriétés
IUPAC Name |
2-azaniumylethylazanium;2,4,6-trinitrophenolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H3N3O7.C2H8N2/c2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;3-1-2-4/h2*1-2,10H;1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWMMNMINYIQIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].C(C[NH3+])[NH3+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N8O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

